molecular formula C11H8INOS B5712099 N-(2-iodophenyl)thiophene-2-carboxamide

N-(2-iodophenyl)thiophene-2-carboxamide

Cat. No.: B5712099
M. Wt: 329.16 g/mol
InChI Key: SEUYCKVLVAISMQ-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)thiophene-2-carboxamide: is an organic compound with the molecular formula C11H8INOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)thiophene-2-carboxamide typically involves the reaction of 2-iodoaniline with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-iodophenyl)thiophene-2-carboxamide can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or thiophene derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed:

    Substitution: Formation of N-(2-substituted phenyl)thiophene-2-carboxamide derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or reduced thiophene derivatives.

Scientific Research Applications

Chemistry: N-(2-iodophenyl)thiophene-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of new materials with unique electronic properties.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structure allows for modifications that can lead to compounds with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the materials science industry, this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs)

Comparison with Similar Compounds

  • N-(2-bromophenyl)thiophene-2-carboxamide
  • N-(2-chlorophenyl)thiophene-2-carboxamide
  • N-(2-fluorophenyl)thiophene-2-carboxamide

Comparison: N-(2-iodophenyl)thiophene-2-carboxamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine, chlorine, or fluorine counterparts. The larger size and higher polarizability of iodine can lead to different reactivity and interaction profiles, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-iodophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INOS/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUYCKVLVAISMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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